molecular formula C9H7BrO4S B8388993 Methyl 4-(5-bromothiophen-2-yl)-2,4-dioxobutanoate

Methyl 4-(5-bromothiophen-2-yl)-2,4-dioxobutanoate

Cat. No.: B8388993
M. Wt: 291.12 g/mol
InChI Key: WFQOGHJEWPDTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5-bromothiophen-2-yl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C9H7BrO4S and its molecular weight is 291.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrO4S

Molecular Weight

291.12 g/mol

IUPAC Name

methyl 4-(5-bromothiophen-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C9H7BrO4S/c1-14-9(13)6(12)4-5(11)7-2-3-8(10)15-7/h2-3H,4H2,1H3

InChI Key

WFQOGHJEWPDTES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-acetyl-5-bromothiophene (25 g, 122 mmol) and dimethyl oxalate (23 g, 194 mmol) in dry methanol (800 mL) was added a solution of NaOMe in MeOH (25%, 51 mL, 224 mmol) at ambient temperature. The reaction mixture was stirred at 20° C. for 4 h and then acidified to pH 1 with 6 N aqueous HCl. The yellow solid was collected by filtration, washed with H2O, and dried under high vacuum to afford 4-(5-bromo-thiophen-2-yl)-2,4-dioxo-butyric acid methyl ester (31.3 g, 88%). 1H-NMR (DMSO-d6): δ 8.14 (s, 1H), 7.46 (d, 1H), 7.05 (s, 1H), 3.85 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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